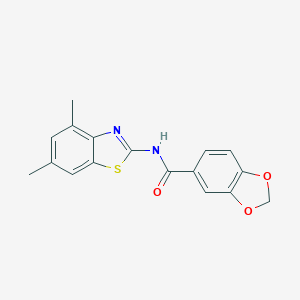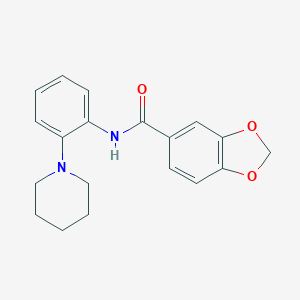![molecular formula C18H27N3OS B251394 3-methyl-N-{[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl}butanamide](/img/structure/B251394.png)
3-methyl-N-{[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl}butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-{[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl}butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is also known as TAK-659 and is a potent inhibitor of the enzyme known as Bruton's tyrosine kinase (BTK). BTK is an important enzyme that plays a crucial role in the development and function of B-cells, which are a type of white blood cell that produces antibodies. In
Mecanismo De Acción
TAK-659 works by irreversibly binding to BTK and inhibiting its activity. BTK is an important enzyme that plays a crucial role in the development and function of B-cells. When B-cells are activated by antigens, BTK is activated and triggers a signaling pathway that leads to the production of antibodies. By inhibiting BTK, TAK-659 blocks this signaling pathway and prevents the production of antibodies, which can be beneficial in the treatment of B-cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent inhibitory activity against BTK, with an IC50 value of 0.85 nM. In preclinical studies, TAK-659 has been shown to inhibit the growth and proliferation of B-cell malignancies, including CLL and NHL. TAK-659 has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TAK-659 in lab experiments is its potency and specificity for BTK. TAK-659 has been shown to have a high degree of selectivity for BTK over other kinases, which can reduce the risk of off-target effects. However, one limitation of using TAK-659 in lab experiments is its irreversible binding to BTK, which can make it difficult to study the long-term effects of BTK inhibition.
Direcciones Futuras
There are several future directions for research on TAK-659. One area of interest is the development of combination therapies that include TAK-659 and other drugs that target different pathways in B-cell malignancies. Another area of interest is the study of TAK-659 in other diseases that are associated with B-cell dysfunction, such as autoimmune diseases and allergies. Finally, further research is needed to fully understand the long-term effects of BTK inhibition and the potential risks associated with irreversible binding to BTK.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps, including the reaction of 4-methylpiperidine with 4-bromoacetophenone to form 4-(4-methylpiperidin-1-yl)acetophenone. This intermediate is then reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. Finally, the thiosemicarbazone is reacted with 3-methylbutanoyl chloride to form TAK-659.
Aplicaciones Científicas De Investigación
TAK-659 has potential applications in medical research, particularly in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). BTK inhibitors such as TAK-659 have been shown to be effective in suppressing the growth and proliferation of B-cell malignancies by blocking the signaling pathways that are activated by B-cell receptors.
Propiedades
Fórmula molecular |
C18H27N3OS |
|---|---|
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
3-methyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]butanamide |
InChI |
InChI=1S/C18H27N3OS/c1-13(2)12-17(22)20-18(23)19-15-4-6-16(7-5-15)21-10-8-14(3)9-11-21/h4-7,13-14H,8-12H2,1-3H3,(H2,19,20,22,23) |
Clave InChI |
PHGQNOQVXKHJJW-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)CC(C)C |
SMILES canónico |
CC1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(isobutyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251313.png)
![N-[4-(4-ethylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251314.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251315.png)

![N-{4-[(3-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251317.png)
![N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251318.png)
![N-[4-(butanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251319.png)

![Benzo[1,3]dioxole-5-carboxylic acid (4-isobutyrylamino-3-methoxy-phenyl)-amide](/img/structure/B251323.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251324.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251327.png)

![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251330.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251331.png)